MRX-343 is the Predominant Circulating Metabolite in Human Plasma, Essential for Accurate PK Modeling
In a human [14C]contezolid mass balance study, MRX-343 accounted for a plasma AUC0–8 of 71.0% relative to the parent drug, making it the predominant circulating drug-related material and far exceeding other metabolites like MRX357 (0.492%) and MRX445-1/2 [1]. This quantitative dominance necessitates the use of an authentic MRX-343 standard for any accurate PK modeling or bioequivalence study of contezolid, as relying on a non-specific or alternative metabolite standard would introduce significant error [2].
| Evidence Dimension | Plasma Exposure (Relative % of 14C AUC0–8) |
|---|---|
| Target Compound Data | MRX-343: 71.0% |
| Comparator Or Baseline | Other contezolid metabolites: MRX357 (0.492%); MRX445-1/2 (trace) |
| Quantified Difference | MRX-343 exposure is >144-fold higher than MRX357 |
| Conditions | Single-dose [14C]contezolid human mass balance study; plasma AUC0–8 measurement |
Why This Matters
This data proves MRX-343 is the primary plasma exposure marker for contezolid metabolism, making its authentic standard indispensable for validated bioanalytical methods required in regulatory submissions.
- [1] Wu, X., et al. (2021). Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development. Antimicrobial Agents and Chemotherapy, 65(11), e01009-21. View Source
- [2] Wu, X., et al. (2021). Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development. Antimicrobial Agents and Chemotherapy, 65(11), e01009-21. View Source
